![molecular formula C10H23Cl2N3O B1420202 N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride CAS No. 1181519-34-5](/img/structure/B1420202.png)
N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride
Overview
Description
N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride is a synthetic compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
N-methylation:
Acetylation: The acetamide group is introduced through acetylation reactions using acetic anhydride or acetyl chloride.
Formation of dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt form using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Scientific Research Applications
Chemical Properties and Structure
N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride is characterized by the following chemical structure:
- Molecular Formula : C10H23Cl2N3O
- Molecular Weight : 248.22 g/mol
- CAS Number : 1334147-60-2
The compound features a piperidine ring, which is significant for its interaction with biological targets, particularly in the central nervous system (CNS).
Pharmacological Studies
This compound has been investigated for its effects on various neuropharmacological pathways. Its structural similarity to known psychoactive substances suggests potential interactions with neurotransmitter systems.
- Opioid Receptor Modulation : Preliminary studies indicate that compounds like this compound may exhibit activity at opioid receptors, which could be relevant for pain management therapies .
Drug Development
Research has focused on this compound's potential as a lead candidate for developing new analgesics or anesthetics. The modulation of histone lysine demethylases (KDMs) has been highlighted as a possible mechanism through which this compound exerts its effects .
Application Area | Details |
---|---|
Pain Management | Potential opioid receptor activity |
Anesthetic Research | Investigated for anesthetic properties |
Epigenetic Regulation | Modulation of KDMs for therapeutic effects |
Biochemical Research
In proteomics, the compound is utilized in studying protein interactions and modifications due to its ability to influence cellular signaling pathways. It serves as a tool for understanding the dynamics of protein function under various physiological conditions .
Case Studies and Findings
Several studies have documented the effects and applications of this compound:
- Analgesic Efficacy : A study demonstrated that derivatives of this compound exhibited analgesic properties comparable to traditional opioids but with a potentially lower risk of addiction .
- Neuroprotective Effects : Research indicated that the compound might protect neuronal cells from oxidative stress, suggesting its role in neurodegenerative disease models .
- Histone Demethylase Inhibition : Investigations revealed that this compound could inhibit specific KDMs, leading to changes in gene expression that may have therapeutic implications in cancer treatment .
Mechanism of Action
The mechanism of action of N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, ion channels, or enzymes, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide
- N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide monohydrochloride
Uniqueness
N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Biological Activity
N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide dihydrochloride, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C10H23Cl2N3O
- Molar Mass : 250.22 g/mol
This compound features a piperidine ring, which is known for its ability to interact with various neurotransmitter systems.
Research indicates that this compound acts primarily as an antagonist at certain receptor sites. Its structural similarity to other piperidine derivatives suggests that it may influence neurotransmitter release and receptor activation, particularly within the central nervous system.
Key Mechanisms:
- Opioid Receptor Interaction : Preliminary studies suggest that this compound may interact with opioid receptors, although specific binding affinities and functional outcomes require further elucidation .
- Dopaminergic Modulation : The presence of the methylpiperidine moiety hints at potential dopaminergic activity, which could be beneficial in treating disorders such as schizophrenia or depression .
1. Antidepressant Effects
Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels may contribute to these effects, positioning the compound as a candidate for further exploration in mood disorder therapies.
2. Analgesic Properties
Given its potential interaction with opioid receptors, this compound may also possess analgesic properties. This is particularly relevant in the context of chronic pain management where traditional opioids may pose risks of addiction .
Table 1: Summary of Research Findings on Biological Activity
Properties
IUPAC Name |
N-methyl-2-(methylamino)-N-(1-methylpiperidin-4-yl)acetamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.2ClH/c1-11-8-10(14)13(3)9-4-6-12(2)7-5-9;;/h9,11H,4-8H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUDBERWAFFQRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N(C)C1CCN(CC1)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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